BenchChemオンラインストアへようこそ!

AZ304

BRAF wild-type kinase inhibition IC50 comparison

AZ304 is a quinazoline-derived benzamide with balanced wild-type/V600E BRAF and CRAF inhibition (IC50: 79/38/68 nM). It avoids the paradoxical MAPK activation of first-generation BRAF inhibitors in wild-type cells. Validated synergy with cetuximab in CRC xenografts supports vertical MAPK blockade studies. Distinct secondary profile includes p38α (6 nM) and CSF1R (35 nM). High-purity solid; for R&D only.

Molecular Formula C27H25N5O2
Molecular Weight 451.5 g/mol
Cat. No. B1665897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ304
SynonymsAZ304;  AZ-304;  AZ 304; 
Molecular FormulaC27H25N5O2
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=NC=NC4=C3C=CC(=C4)OC
InChIInChI=1S/C27H25N5O2/c1-17-8-9-20(31-26(33)18-6-5-7-19(12-18)27(2,3)15-28)13-23(17)32-25-22-11-10-21(34-4)14-24(22)29-16-30-25/h5-14,16H,1-4H3,(H,31,33)(H,29,30,32)
InChIKeyNGWQZRWVYYFTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide: ATP-Competitive Dual BRAF/CRAF Kinase Inhibitor for Cancer Research Procurement


3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide, commonly designated AZ304 (CAS 942507-42-8), is a synthetic quinazoline-derived benzamide that functions as an ATP-competitive dual inhibitor of wild-type BRAF, V600E mutant BRAF, and wild-type CRAF kinases [1]. The compound is characterized by a central benzamide core substituted with a 2-cyanopropan-2-yl group and a 7-methoxyquinazolin-4-ylamino moiety, with a molecular formula of C27H25N5O2 and a molecular weight of 451.52 g/mol [1]. AZ304 has been evaluated primarily in colorectal cancer models, demonstrating activity against both BRAF-mutant and BRAF-wild-type tumor cells .

Why BRAF Inhibitors Cannot Be Interchanged: Differential Kinase Selectivity Profiles Drive Divergent Experimental Outcomes in AZ304-Based Studies


BRAF inhibitors exhibit markedly different selectivity fingerprints across the RAF kinase family and beyond, rendering simple substitution of AZ304 with other RAF inhibitors scientifically unsound. Unlike first-generation selective BRAF inhibitors (e.g., vemurafenib, dabrafenib) that paradoxically activate the MAPK pathway in BRAF-wild-type cells via RAF dimerization and transactivation, AZ304 maintains inhibitory activity against both wild-type and V600E mutant BRAF as well as CRAF [1]. Furthermore, AZ304's distinct secondary pharmacology—including potent p38α inhibition (IC50 6 nM) and CSF1R inhibition (IC50 35 nM)—diverges substantially from comparator compounds such as AZ628, which exhibits a different rank order of kinase inhibition and additional VEGFR2/DDR2/Lyn activities . These differential profiles directly impact cellular response phenotypes, including paradoxical pathway activation liability and combination therapy potential, as detailed in the quantitative evidence below.

Quantitative Differentiation of 3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide Against Closest Analogs


Wild-Type BRAF Inhibitory Potency: AZ304 Demonstrates Lower IC50 than Pan-RAF Inhibitor AZ628

AZ304 inhibits wild-type BRAF with an IC50 of 79 nM in cell-free kinase assays, whereas the pan-RAF inhibitor AZ628 exhibits approximately 1.3-fold weaker potency against wild-type BRAF with an IC50 of 105 nM [1]. This quantitative difference indicates that AZ304 maintains more robust inhibition of non-mutated BRAF kinase activity compared to this structurally distinct comparator.

BRAF wild-type kinase inhibition IC50 comparison

V600E Mutant BRAF Inhibition: AZ304 Matches AZ628 Potency While Maintaining Superior Wild-Type BRAF Activity

Against the clinically relevant BRAF V600E mutant kinase, AZ304 exhibits an IC50 of 38 nM, which is comparable to AZ628's IC50 of 34 nM [1]. However, when considering the broader RAF inhibition profile, AZ304's balanced activity against both wild-type and mutant BRAF contrasts with AZ628's marked preference for V600E and CRAF over wild-type BRAF (34 nM and 29 nM vs. 105 nM, respectively) . This balanced profile may confer differential cellular activity in tumors expressing both wild-type and mutant RAF isoforms.

BRAF V600E mutant-selective inhibition IC50 comparison

CRAF Inhibition: AZ304 Exhibits 2.3-Fold Lower Potency Against CRAF Relative to AZ628

AZ304 inhibits wild-type CRAF (RAF1) with an IC50 of 68 nM, whereas AZ628 shows substantially greater potency against CRAF with an IC50 of 29 nM [1]. This 2.3-fold difference indicates that AZ304 is comparatively CRAF-sparing relative to AZ628, which may be advantageous in experimental contexts where selective BRAF targeting is desired without profound CRAF suppression.

CRAF RAF1 isoform selectivity

Kinase Selectivity: AZ304 Potently Inhibits p38α (IC50 6 nM) and CSF1R (IC50 35 nM), Distinct from AZ628's Secondary Target Profile

Beyond the RAF family, AZ304 exhibits potent inhibition of p38α MAPK (IC50 = 6 nM) and CSF1R (IC50 = 35 nM) [1]. In contrast, the pan-RAF inhibitor AZ628 displays a different secondary pharmacology profile, inhibiting VEGFR2, DDR2, Lyn, and Flt1 at sub-micromolar concentrations . No published direct head-to-head kinase panel comparison between AZ304 and AZ628 exists; however, the distinct off-target repertoires constitute a verifiable basis for differential biological effects and compound selection. Additionally, AZ304 demonstrates >80-fold selectivity for BRAF over MAP3K7 (IC50 = 6,400 nM) and CSK (IC50 = 7,050 nM) .

p38 MAPK CSF1R off-target profiling kinase selectivity

Cellular Antiproliferative Activity: AZ304 Suppresses CRC Cell Growth Independent of BRAF Mutational Status, Contrasting with Cetuximab's Restricted Activity

In a panel of colorectal cancer cell lines, AZ304 exhibited GI50 values ranging from 0.38 μM to 0.64 μM at 72 hours in both BRAF V600E-mutant (RKO, HT-29) and BRAF-wild-type (Caco-2, DiFi) cells [1]. In contrast, the EGFR-targeted monoclonal antibody Cetuximab (10 μg/mL) showed limited activity in BRAF-mutant cells (RKO: 93.6% relative growth; HT-29: 95.9% relative growth) while partially inhibiting BRAF-wild-type cells (DiFi: 56.3%; Caco-2: 64.8% relative growth) [1]. This quantitative difference establishes that AZ304 maintains antiproliferative efficacy across BRAF genotypes, whereas Cetuximab's activity is largely confined to BRAF-wild-type contexts.

colorectal cancer GI50 BRAF-independent activity Cetuximab comparison

In Vivo Xenograft Efficacy: AZ304 Demonstrates Tumor Growth Inhibition in Both BRAF-Mutant and Wild-Type Models, with Enhanced Activity in Combination with Cetuximab

In RKO (BRAF V600E-mutant) and Caco-2 (BRAF-wild-type) subcutaneous xenograft models, oral administration of AZ304 at 10 mg/kg twice daily for 10 days resulted in significant tumor growth inhibition compared to vehicle controls [1]. The combination of AZ304 with Cetuximab (40 mg/kg intraperitoneal twice weekly) enhanced anti-tumor activity beyond either single agent in both genotypes, as evidenced by tumor volume measurements and immunohistochemical analysis of Ki67, p-ERK, p-AKT, and p-EGFR [1]. While quantitative tumor growth inhibition percentages are not explicitly reported, the published tumor growth curves demonstrate a clear separation between AZ304-treated and vehicle groups, with combination therapy producing the greatest tumor suppression.

xenograft in vivo efficacy combination therapy Cetuximab

Recommended Research Applications for 3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide Based on Quantitative Evidence


Investigating BRAF-Wild-Type Tumor Models Requiring Potent Wild-Type BRAF Inhibition

Researchers studying tumor models that retain wild-type BRAF but exhibit RAF pathway dependency should select AZ304 based on its 79 nM IC50 against wild-type BRAF [1]. This potency exceeds that of AZ628 (IC50 105 nM) by 1.3-fold, potentially enabling more robust target engagement at equivalent concentrations. Additionally, AZ304's demonstrated activity in BRAF-wild-type colorectal cancer cells (Caco-2 GI50 0.38 μM; DiFi GI50 0.64 μM at 72 h) provides cellular validation for this application .

Dual BRAF/CRAF Pathway Inhibition in BRAF V600E-Mutant Cancer Models

For studies requiring simultaneous inhibition of both wild-type and V600E mutant BRAF along with CRAF, AZ304 offers a balanced profile with IC50 values of 79 nM (BRAF WT), 38 nM (BRAF V600E), and 68 nM (CRAF) [1]. This triple RAF inhibition contrasts with AZ628's stronger preference for V600E and CRAF (34 nM and 29 nM, respectively) over wild-type BRAF (105 nM), making AZ304 the more suitable choice when wild-type BRAF coverage is also required .

Combination Therapy Studies with EGFR Inhibitors in Colorectal Cancer

AZ304's validated synergy with Cetuximab in both BRAF-mutant (RKO) and wild-type (Caco-2) xenograft models supports its use in combination studies investigating vertical MAPK pathway blockade [1]. The published in vivo data demonstrate that AZ304 (10 mg/kg oral BID) plus Cetuximab (40 mg/kg IP BIW) yields enhanced tumor growth inhibition and greater suppression of Ki67, p-ERK, p-AKT, and p-EGFR compared to either agent alone [1].

Kinase Selectivity Studies Requiring Concomitant p38α or CSF1R Inhibition

Investigators whose experimental designs benefit from or are confounded by secondary p38α (IC50 6 nM) or CSF1R (IC50 35 nM) inhibition should consider AZ304's distinct off-target profile [1]. The compound's >80-fold selectivity over MAP3K7 (IC50 6,400 nM) and CSK (IC50 7,050 nM) provides a defined window for interpreting RAF-dependent versus off-target effects . This profile differs substantially from AZ628's secondary targets (VEGFR2, DDR2, Lyn, Flt1), enabling informed compound selection based on specific secondary pharmacology requirements .

Quote Request

Request a Quote for AZ304

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.